molecular formula C20H24N2O3 B6708186 [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone

[4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone

Cat. No.: B6708186
M. Wt: 340.4 g/mol
InChI Key: NZSHQTULKCBXHB-UHFFFAOYSA-N
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Description

[4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone is a complex organic compound that features a piperidine ring substituted with a hydroxypropyl group and a phenoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxypropyl Group: This step often involves the alkylation of the piperidine nitrogen with a 3-chloropropanol or similar reagent under basic conditions.

    Attachment of the Phenoxypyridine Moiety: The phenoxypyridine group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with a halogenated phenoxypyridine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe in biochemical assays and molecular biology experiments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group and the phenoxypyridine moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, modulating the activity of the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenylpyridin-2-yl)methanone: Similar structure but with a phenyl group instead of a phenoxy group.

    [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-methoxypyridin-2-yl)methanone: Contains a methoxy group instead of a phenoxy group.

    [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-chloropyridin-2-yl)methanone: Features a chloro group instead of a phenoxy group.

Uniqueness

The presence of the phenoxypyridine moiety in [4-(3-Hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone distinguishes it from other similar compounds

Properties

IUPAC Name

[4-(3-hydroxypropyl)piperidin-1-yl]-(3-phenoxypyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-15-5-6-16-10-13-22(14-11-16)20(24)19-18(9-4-12-21-19)25-17-7-2-1-3-8-17/h1-4,7-9,12,16,23H,5-6,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSHQTULKCBXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCO)C(=O)C2=C(C=CC=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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